molecular formula C10H8N4O3 B13772000 N-(6-Nitro-4-cinnolinyl)-acetamide

N-(6-Nitro-4-cinnolinyl)-acetamide

Cat. No.: B13772000
M. Wt: 232.20 g/mol
InChI Key: ZCKPXIHVXMJKEJ-UHFFFAOYSA-N
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Description

N-(6-Nitro-4-cinnolinyl)-acetamide is a chemical compound with the molecular formula C14H11N5O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitro-4-cinnolinyl)-acetamide typically involves the nitration of cinnoline derivatives followed by acylation. One common method includes the nitration of 4-cinnolinylamine to produce 6-nitro-4-cinnolinylamine, which is then reacted with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitro-4-cinnolinyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Nitro-4-cinnolinyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-Nitro-4-cinnolinyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-4-cinnolinylamine
  • 4-Hydroxy-6-nitrocinnoline
  • 4,6-Diaminocinnoline

Uniqueness

N-(6-Nitro-4-cinnolinyl)-acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N-(6-nitrocinnolin-4-yl)acetamide

InChI

InChI=1S/C10H8N4O3/c1-6(15)12-10-5-11-13-9-3-2-7(14(16)17)4-8(9)10/h2-5H,1H3,(H,12,13,15)

InChI Key

ZCKPXIHVXMJKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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